molecular formula C14H14Br4N4O4 B14620079 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide CAS No. 57647-76-4

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide

Cat. No.: B14620079
CAS No.: 57647-76-4
M. Wt: 621.9 g/mol
InChI Key: GAQGOSBIWDMPNJ-UHFFFAOYSA-N
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Description

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide is a complex organic compound characterized by multiple bromine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide typically involves multistep organic reactions. One common approach is the bromination of precursor compounds using reagents like oxalyl bromide or DMSO combined with oxalyl bromide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in significant quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield brominated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide is unique due to its multiple bromine atoms and the presence of amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57647-76-4

Molecular Formula

C14H14Br4N4O4

Molecular Weight

621.9 g/mol

IUPAC Name

2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide

InChI

InChI=1S/C14H14Br4N4O4/c15-5-9(17)11(23)21-13(25)19-7-1-2-8(4-3-7)20-14(26)22-12(24)10(18)6-16/h1-4,9-10H,5-6H2,(H2,19,21,23,25)(H2,20,22,24,26)

InChI Key

GAQGOSBIWDMPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C(CBr)Br)NC(=O)NC(=O)C(CBr)Br

Origin of Product

United States

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